Kazinol E

Description

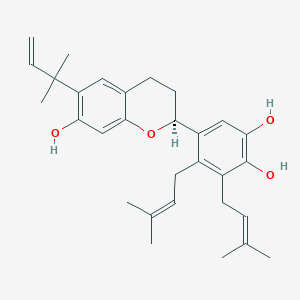

Structure

3D Structure

Properties

CAS No. |

104494-34-0 |

|---|---|

Molecular Formula |

C30H38O4 |

Molecular Weight |

462.6 g/mol |

IUPAC Name |

5-[(2S)-7-hydroxy-6-(2-methylbut-3-en-2-yl)-3,4-dihydro-2H-chromen-2-yl]-3,4-bis(3-methylbut-2-enyl)benzene-1,2-diol |

InChI |

InChI=1S/C30H38O4/c1-8-30(6,7)24-15-20-11-14-27(34-28(20)17-25(24)31)23-16-26(32)29(33)22(13-10-19(4)5)21(23)12-9-18(2)3/h8-10,15-17,27,31-33H,1,11-14H2,2-7H3/t27-/m0/s1 |

InChI Key |

RPBKTSQYNACKIG-MHZLTWQESA-N |

Isomeric SMILES |

CC(=CCC1=C(C(=C(C=C1[C@@H]2CCC3=CC(=C(C=C3O2)O)C(C)(C)C=C)O)O)CC=C(C)C)C |

Canonical SMILES |

CC(=CCC1=C(C(=C(C=C1C2CCC3=CC(=C(C=C3O2)O)C(C)(C)C=C)O)O)CC=C(C)C)C |

Origin of Product |

United States |

Chemical Structure and Properties

Kazinol E possesses a distinct chemical structure characterized as a prenylated flavan (B184786). Its molecular formula is C₃₀H₃₈O₄. nih.govebi.ac.uk The compound's structure includes a flavan backbone substituted with prenyl groups and hydroxyl groups. nih.govebi.ac.uk

The computed properties of Kazinol E include a molecular weight of 462.6 g/mol and a monoisotopic mass of 462.27700969 Da. nih.gov Its XLogP3 value, an indicator of lipophilicity, is computed as 8.5. nih.gov

Occurrence and Isolation

Kazinol E is a natural product found in plants belonging to the genus Broussonetia, particularly Broussonetia kazinoki and Broussonetia papyrifera. nih.govresearchgate.netdoi.orgmdpi.comamazonaws.comijmps.org These plants are native to East Asia and have been traditionally used in various applications. doi.orgamazonaws.com

The isolation of Kazinol E typically involves the extraction of plant material, such as root bark or leaves, followed by chromatographic techniques to separate and purify the individual compounds. mdpi.comacs.orgresearchgate.netnih.gov Early studies on Broussonetia kazinoki led to the isolation of various prenylated flavonoids, including Kazinol E. doi.orgresearchgate.net

Research Findings and Biological Activities

Research on Kazinol E has explored its biological activities, focusing on its interactions with cellular pathways.

One significant area of research has investigated Kazinol E's effects on cancer cells, particularly breast cancer stem-like cells. Studies have shown that Kazinol E can decrease the population of breast cancer stem-like cells in cell lines such as MCF7. nih.gov This effect was observed at concentrations that did not significantly impact the growth of bulk-cultured MCF7 cells. nih.gov

Further research has delved into the molecular mechanism behind this observation, indicating that Kazinol E acts as an inhibitor of the extracellular signal-regulated kinase (ERK) signaling pathway. nih.govresearchgate.net Specifically, Kazinol E was found to block the phosphorylation of p90RSK2, a substrate of ERK, without necessarily decreasing EGF-induced ERK phosphorylation itself in cancer stem-like cells. nih.gov An in vitro kinase assay using purified ERK1 and p90RSK2 as a substrate demonstrated a direct inhibitory effect of Kazinol E on ERK activity. nih.govbiocrick.com Molecular docking studies have provided insights into the putative binding modes of Kazinol E within the ATP binding pocket of ERK1, suggesting a direct interaction. nih.govresearchgate.netbiocrick.com

Comparative studies with structurally similar compounds, such as Kazinol C, have indicated that the specific structural features of Kazinol E are important for its observed ERK inhibitory and anti-cancer stem cell activities. researchgate.net

Beyond its effects on cancer stem-like cells, Kazinol E has also been reported to possess antioxidant activity. doi.org

The following table summarizes some key research findings related to Kazinol E:

| Biological Activity Investigated | Cell Line/Model System | Key Finding | Source |

| Effect on Cancer Stem-Like Cells | MCF7 (breast cancer) | Decreased population of CD44 high/CD24 low or high Aldehyde dehydrogenase 1 cells. | nih.gov |

| ERK Pathway Inhibition | MCF7, H226B (non-small cell lung cancer) | Blocks phosphorylation of ERK substrate p90RSK2. Direct inhibition of ERK1 activity. | nih.govbiocrick.com |

| Antioxidant Activity | In vitro assay | Reported as an antioxidative principle. | doi.org |

Conclusion

Kazinol E is a prenylated flavan (B184786) isolated from Broussonetia species, notably B. kazinoki and B. papyrifera. nih.govresearchgate.netdoi.orgmdpi.com Phytochemical research has established its presence and characterized its chemical structure. Current research trajectories highlight its biological activities, particularly its role as a direct inhibitor of ERK1 activity, which has been linked to a reduction in breast cancer stem-like cell populations in in vitro studies. nih.govresearchgate.netbiocrick.com These findings underscore the significance of Kazinol E in natural product research and its potential as a subject for further investigation into its mechanisms and effects.

Synthetic and Derivatization Strategies for Research Enhancement

Microbial Transformation as a Method for Generating Diverse and Potentially More Active Kazinol E Derivatives

Microbial transformation is recognized as an effective technique for producing metabolites that may exhibit enhanced biological activities or altered properties compared to the parent compound. nih.govsciprofiles.comnih.gov This process involves using microorganisms to catalyze specific chemical reactions on the substrate molecule. While direct microbial transformation studies focusing specifically on Kazinol E were not detailed in the search results, related studies on other prenylated aromatic compounds from Broussonetia kazinoki, such as kazinol C and kazinol F, have demonstrated the utility of this approach. nih.govsciprofiles.comnih.gov

For instance, microbial transformation of kazinol C and kazinol F using Mucor hiemalis resulted in the production of glucosylated and hydroxylated metabolites. nih.govsciprofiles.comnih.gov These transformations can lead to increased polarity, which might affect solubility and bioavailability, and can also introduce new functional groups that influence biological interactions. sciprofiles.com The study on kazinol C and F showed that some of the resulting metabolites exhibited potent tyrosinase inhibitory activities. sciprofiles.com This suggests that microbial transformation holds potential for generating diverse Kazinol E derivatives with potentially improved or novel biological activities for research purposes.

Chemical Derivatization for Enhanced Analytical Characterization and Detection

Chemical derivatization is a common strategy employed in analytical chemistry to modify the chemical properties of an analyte, thereby improving its detectability, separation, and characterization by techniques such as mass spectrometry and chromatography. mdpi.comsigmaaldrich.comspectroscopyonline.com For complex natural products like Kazinol E, derivatization can be crucial for enhancing the sensitivity and selectivity of analytical methods.

Strategies for Improving Ionization Efficiency and Sensitivity in Mass Spectrometry

Mass spectrometry (MS) is a powerful tool for identifying and quantifying chemical compounds. However, the ionization efficiency of a molecule can significantly impact the sensitivity of MS analysis. Derivatization strategies can be employed to introduce functional groups that enhance ionization, particularly in techniques like electrospray ionization (ESI). spectroscopyonline.comnih.gov

Introducing a permanent charge or a group that is easily ionizable can greatly improve the signal intensity in ESI-MS. nih.gov For example, derivatization with a permanently charged quaternary aminooxy (QAO) reagent has been shown to significantly enhance the sensitivity of LC-MS analysis for compounds containing carbonyl groups by introducing a trimethyl ammonium (B1175870) charged moiety. nih.gov While specific derivatization strategies for improving Kazinol E ionization were not found, the principle of introducing charged or easily ionizable groups is a general approach applicable to molecules with appropriate functional handles, such as hydroxyl groups or potential carbonyl functionalities that could be introduced through chemical modification.

Derivatization Protocols for Chromatographic Separation and Selectivity Enhancement

Chromatographic techniques, such as high-performance liquid chromatography (HPLC) and gas chromatography (GC), are essential for separating complex mixtures containing Kazinol E from its matrix or from other related compounds. mdpi.com Derivatization can alter the polarity and volatility of Kazinol E, thus improving its chromatographic behavior, separation efficiency, and selectivity. sigmaaldrich.com

For GC analysis, which typically requires volatile compounds, derivatization is often necessary for polar molecules like phenolic compounds. sigmaaldrich.comtcichemicals.com Silylation, for instance, is a common derivatization technique that replaces active hydrogens on hydroxyl groups with silyl (B83357) groups, increasing volatility and thermal stability. sigmaaldrich.comtcichemicals.com Reagents like N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) and trimethylsilylating reagents are used for this purpose. sigmaaldrich.comtcichemicals.com

In HPLC, derivatization can be used to improve retention, alter elution order, or introduce chromophores or fluorophores for enhanced detection sensitivity (e.g., using UV or fluorescence detectors). The choice of derivatization protocol depends on the specific functional groups in Kazinol E and the desired analytical outcome. While specific protocols for Kazinol E were not detailed, general approaches for derivatizing phenolic compounds and flavans would be relevant.

Rational Design and Synthesis of Kazinol E Analogs for Targeted SAR Exploration

Rational design and synthesis of analogs involve creating modified versions of a lead compound like Kazinol E to systematically investigate how structural changes affect its biological activity. drugdesign.org This is a core component of structure-activity relationship (SAR) studies, which aim to establish relationships between chemical structure and biological function. drugdesign.org

Although specific details on the rational design and synthesis of Kazinol E analogs were not extensively covered in the search results, SAR studies on other compound series demonstrate this principle. dndi.orgmdpi.comnih.gov These studies involve synthesizing a series of related compounds and evaluating their biological activities to identify key structural features responsible for the observed effects. drugdesign.org The knowledge gained from SAR studies on Kazinol E analogs can guide the development of more potent or selective research tools or potential therapeutic leads.

Advanced Analytical Characterization Methodologies

Spectroscopic Techniques for Comprehensive Structural Elucidation

Spectroscopic methods probe the interaction of electromagnetic radiation with the molecule, providing insights into its structural features, functional groups, and electronic transitions.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the detailed structure of organic compounds like Kazinol E. fiveable.me Both one-dimensional (1D) and two-dimensional (2D) NMR experiments are employed to assign signals to specific nuclei (typically ¹H and ¹³C) within the molecule and to establish connectivity and spatial relationships between atoms.

1D NMR (¹H and ¹³C NMR): ¹H NMR provides information about the different types of hydrogen atoms and their environments, including their multiplicity (splitting patterns) which indicates neighboring protons. ¹³C NMR reveals the carbon skeleton of the molecule, showing signals for each unique carbon atom. Analysis of chemical shifts in both spectra provides clues about the functional groups and hybridization states of the atoms.

2D NMR Techniques:

Correlation Spectroscopy (COSY): This 2D NMR experiment reveals correlations between protons that are coupled to each other through bonds, helping to build segments of the molecular structure. mdpi.comdoi.org

Heteronuclear Single Quantum Correlation (HSQC): HSQC correlates protons with the carbons to which they are directly attached, providing assignments for C-H pairs. mdpi.comdoi.org

The application of these NMR techniques has been instrumental in the structural determination of kazinols, including Kazinol E, isolated from Broussonetia kazinoki. mdpi.comdoi.orgresearchgate.netnih.gov

Ultraviolet-Visible (UV-Vis) spectroscopy is used to detect the presence of chromophores, which are structural features within a molecule that absorb light in the UV and visible regions of the electromagnetic spectrum. msu.edulibretexts.org For compounds like Kazinol E, which contain aromatic rings and conjugated double bonds inherent to their flavan (B184786) structure, UV-Vis spectroscopy can provide information about the electronic transitions within these chromophores. libretexts.org While specific absorption maxima (λmax) for Kazinol E were not detailed in the search results, UV-Vis spectroscopy has been used in studies involving Kazinol E, indicating its utility for analysis, potentially for detection or monitoring purposes. unige.it The position and intensity of UV-Vis absorption bands can provide confirmatory evidence for the presence of certain conjugated systems within the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy (1D and 2D: COSY, HSQC, HMBC)

Mass Spectrometry-Based Characterization for Molecular Confirmation and Purity Assessment

Mass spectrometry (MS) techniques are crucial for determining the molecular weight of a compound and obtaining information about its fragmentation pattern, which aids in structural confirmation and provides a sensitive method for purity assessment. researchgate.netcurrenta.de

High-Resolution Mass Spectrometry (HRMS) provides highly accurate measurements of the mass-to-charge ratio (m/z) of ions. veeprho.com This high mass accuracy allows for the determination of the elemental composition of a compound or its fragments. veeprho.comresearchgate.net For Kazinol E, HRMS can confirm its molecular formula, C₃₀H₃₈O₄, by providing an exact mass that matches the calculated monoisotopic mass for this formula. nih.gov HRMS is a powerful tool for verifying the molecular identity of the isolated compound and differentiating it from other compounds with similar nominal masses. researchgate.net HRMS has been used in the structural elucidation of compounds from Broussonetia kazinoki, including kazinols. mdpi.comresearchgate.netscispace.comnih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) is a hyphenated technique that separates volatile or semi-volatile compounds based on their boiling points and interaction with a stationary phase (GC), followed by detection and identification using mass spectrometry (MS). lcms.cznotulaebotanicae.ro While Kazinol E itself may not be sufficiently volatile for direct GC-MS analysis without decomposition, this technique can be applied to the analysis of volatile derivatives of Kazinol E or for assessing the purity of samples by identifying and quantifying volatile impurities. americanpharmaceuticalreview.com GC-MS is a sensitive technique widely used for the analysis of complex mixtures and the identification of components based on their retention times and characteristic mass spectra. currenta.denih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS) is another powerful hyphenated technique that is particularly well-suited for the analysis of non-volatile and semi-volatile compounds like Kazinol E. currenta.de LC separates components in a mixture based on their interaction with a stationary phase and a mobile phase, while the online MS detector provides molecular weight information and fragmentation data for the separated components. nih.govnih.govresearchgate.net LC-MS, including LC-MS/MS (tandem mass spectrometry), has been employed in the analysis of extracts from Broussonetia kazinoki containing kazinols. researchgate.net This technique is invaluable for analyzing complex natural product extracts, identifying Kazinol E within the mixture, assessing its purity, and potentially quantifying its concentration. lcms.czsciex.com LC-MS/MS provides additional structural information by fragmenting selected ions and analyzing the resulting fragments. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatized Products and Purity

Chromatographic Separation Techniques for Isolation and Purity Verification

Chromatographic separation techniques are indispensable tools in the study of natural products like Kazinol E. These methods exploit the differential interactions of compounds with a stationary phase and a mobile phase, allowing for their separation based on properties such as polarity, size, or charge. For Kazinol E, which is typically found in complex plant extracts, chromatography is crucial for isolating the compound from other co-occurring phytochemicals. Beyond isolation, chromatographic techniques are also routinely employed to assess the purity of the isolated compound.

The isolation of Kazinol E from sources such as Broussonetia kazinoki has been achieved through various chromatographic approaches. researchgate.netscilit.com The general process for isolating bioactive secondary metabolites from natural sources often involves initial extraction followed by a series of chromatographic steps, which can include techniques like column chromatography and preparative high-performance liquid chromatography. nih.govmdpi.commz-at.de Purity verification of the final isolated compound is a critical step to ensure its suitability for further research or applications. This verification is commonly performed using analytical chromatographic methods. unige.iteuropa.eunih.govchromatographyonline.com

High-Performance Liquid Chromatography (HPLC) for Analytical and Preparative Separations

High-Performance Liquid Chromatography (HPLC) is a widely utilized and powerful chromatographic technique for both the analytical assessment and preparative isolation of compounds. chromatographytoday.comasianjpr.com Its versatility, sensitivity, and ability to handle a wide range of compounds make it a primary method in natural product chemistry.

For Kazinol E, HPLC has been applied in its analysis, often alongside other related kazinols present in the source material. scilit.comkoreascience.kr Analytical HPLC is employed to identify and quantify Kazinol E in samples and to evaluate its purity. This typically involves injecting a small amount of the sample onto an analytical column and detecting the separated components as they elute. Various detection methods can be coupled with HPLC, such as UV/Visible detection, which is suitable for compounds like Kazinol E that possess chromophores. Diode Array Detection (DAD) is particularly useful as it provides spectral information across the entire peak, allowing for peak purity assessment. nih.govasianjpr.com

Preparative HPLC, on the other hand, is used when larger quantities of purified Kazinol E are required for further studies. mdpi.commz-at.de In preparative separations, the column dimensions are typically larger than analytical columns, allowing for higher sample loading. The goal is to collect the fraction corresponding to Kazinol E as it elutes from the column, thereby isolating it from other components in the mixture. The conditions (mobile phase, stationary phase, flow rate) are optimized to achieve sufficient resolution between Kazinol E and closely eluting compounds while maximizing the amount of material that can be purified in each run.

The purity of isolated Kazinol E can be verified by analytical HPLC. This involves injecting the purified sample onto an analytical HPLC system and examining the resulting chromatogram. A high-purity sample will typically show a single main peak corresponding to Kazinol E, with minimal or no signals from impurities. Peak purity analysis using a DAD detector can provide further confidence in the homogeneity of the Kazinol E peak. nih.govasianjpr.com

While specific chromatographic parameters (e.g., column type, mobile phase composition, flow rate) used specifically for the HPLC analysis or preparative separation of Kazinol E were not extensively detailed in the search results, general principles of HPLC method development for natural products and similar compounds apply. Reversed-phase HPLC, utilizing C18 stationary phases and mobile phases composed of water or buffer and organic solvents (such as methanol (B129727) or acetonitrile), is a common approach for the separation of moderately polar to non-polar compounds like prenylated flavonoids. chromatographytoday.commdpi.compan.olsztyn.plresearchgate.netmdpi.comnih.gov

Capillary Electrophoresis (CE) and Hyphenated Techniques for High-Resolution Analysis

Capillary Electrophoresis (CE) is a separation technique known for its high separation efficiency, speed, and minimal sample and solvent consumption. wikipedia.org In CE, charged molecules are separated based on their differential migration in an electric field applied across a capillary filled with an electrolyte solution. While CE offers high resolution, its application specifically for the analysis or isolation of Kazinol E was not detailed in the provided search results.

Hyphenated techniques combine the separation power of a technique like CE or HPLC with the identification capabilities of a detector, such as a mass spectrometer (MS). chromatographytoday.comhumanjournals.comnih.goviosrjournals.org CE-MS, which couples capillary electrophoresis with mass spectrometry, is a powerful hyphenated technique that provides both high-resolution separation and detailed structural information based on mass-to-charge ratios. humanjournals.comnih.goviosrjournals.org This combination is particularly valuable for the analysis of complex mixtures and for confirming the identity and purity of isolated compounds.

Although CE and CE-MS are recognized for their high resolving power and are applied in the analysis of various natural products and complex biological samples humanjournals.comnih.goviosrjournals.org, specific data or reported methods concerning the application of CE or hyphenated CE techniques for the analysis or purity verification of Kazinol E were not found in the consulted literature. Therefore, while these techniques hold potential for high-resolution analysis of Kazinol E, their specific use for this compound is not documented in the provided search results.

Future Perspectives and Emerging Research Avenues

Strategic Development of Kazinol E as a Specific Bioactive Probe or Lead Compound

The identification of Kazinol E as a specific inhibitor of ERK presents a significant opportunity for its development as a valuable bioactive probe for studying the intricacies of the ERK signaling pathway mdpi.commdpi.comnih.gov. Further research is needed to refine its specificity and potency against ERK and to explore its utility in dissecting the downstream effects of ERK inhibition in various cellular contexts. Developing Kazinol E as a lead compound for drug discovery requires comprehensive structural modifications and structure-activity relationship (SAR) studies to optimize its pharmacological properties, including potency, selectivity, and pharmacokinetic profiles. This strategic development could pave the way for the creation of novel therapeutic agents targeting ERK-dependent pathways involved in diseases such as cancer mdpi.comnih.gov.

Comprehensive Pharmacological Profiling of Kazinol E and its Metabolites Across Broader Biological Systems

While initial studies have highlighted the activity of Kazinol E against breast cancer stem-like cells and its interaction with ERK, a more comprehensive pharmacological profiling is essential mdpi.comnih.gov. This should extend beyond cancer models to investigate its effects on other biological systems and pathways. Evaluating its activity in various cell lines, primary cells, and in vivo models will provide a broader understanding of its potential therapeutic applications and possible off-target effects. Furthermore, studying the metabolism of Kazinol E is crucial. Identifying its metabolites and evaluating their biological activities and pharmacokinetic properties will help in understanding the compound's fate in the body and whether its effects are mediated by the parent compound or its derivatives metabolomicsworkbench.orgnih.gov. Pharmacological profiling should also include assessments of its impact on other signaling pathways, enzyme activities, and cellular processes to build a complete picture of its biological footprint researchgate.net.

Exploration of Novel Bioactivities and Identification of Undiscovered Molecular Targets

The diverse array of compounds found in Broussonetia species, including various prenylated polyphenols, suggests that Kazinol E may possess additional, as yet undiscovered, bioactivities mdpi.commdpi.comresearchgate.netresearchgate.netresearchgate.netdntb.gov.ua. Future research should actively explore novel pharmacological effects beyond its known anti-cancer properties and ERK inhibition. This could involve high-throughput screening assays against a wide range of biological targets and pathways. Identifying novel molecular targets of Kazinol E using techniques such as pull-down assays,SILAC-based quantitative proteomics, or activity-based protein profiling will provide deeper insights into its mechanisms of action and potentially reveal new therapeutic opportunities frontiersin.org. Exploring its potential in inflammatory conditions, metabolic disorders, or infectious diseases, given the known activities of other Broussonetia compounds, could be fruitful avenues mdpi.commdpi.comresearchgate.netresearchgate.netdntb.gov.ua.

Advanced Biosynthetic Engineering and Metabolic Pathway Manipulation for Enhanced Production

Kazinol E is a natural product isolated from Broussonetia kazinoki mdpi.commdpi.comnih.govresearchgate.netresearchgate.netnih.govresearchgate.net. The growing interest in its biological activities necessitates efficient and sustainable production methods. Advanced biosynthetic engineering techniques offer a promising approach to enhance the yield of Kazinol E. This involves understanding and manipulating the metabolic pathways in Broussonetia kazinoki or heterologous host organisms responsible for Kazinol E biosynthesis lbl.govmdpi.commdpi.comrsc.org. Strategies could include identifying and overexpressing key enzymes in the pathway, blocking competing pathways, or optimizing fermentation conditions in microbial systems engineered to produce Kazinol E. lbl.govrsc.org Metabolic pathway manipulation could lead to increased production yields, reduced reliance on plant extraction, and potentially the generation of novel Kazinol E analogs with improved properties.

Integration of Multi-Omics Data with Computational Approaches for Deeper Mechanistic Understanding

To gain a comprehensive understanding of how Kazinol E exerts its biological effects, integrating multi-omics data with computational approaches is essential mdpi.comrsc.orgphilippe-fournier-viger.comresearchgate.netfrontiersin.org. Generating data from genomics, transcriptomics, proteomics, and metabolomics in response to Kazinol E treatment in various model systems can provide a holistic view of the cellular changes induced by the compound rsc.orgresearchgate.netfrontiersin.org. Computational approaches, including network analysis, machine learning, and molecular docking, can be employed to integrate and interpret these complex datasets researchgate.netmdpi.comrsc.orgphilippe-fournier-viger.comresearchgate.netfrontiersin.org. This integrated approach can help in identifying key pathways affected by Kazinol E, predicting potential off-target interactions, elucidating complex regulatory mechanisms, and identifying biomarkers of response or resistance. Molecular docking studies, for instance, have already provided putative binding modes of Kazinol E with ERK1 nih.gov. Further computational studies can refine these predictions and explore interactions with other potential targets researchgate.net.

Q & A

Q. How is Kazinol E isolated and characterized from natural sources?

Kazinol E, a member of the isoprenylated flavonoid family, is typically isolated via chromatographic techniques (e.g., HPLC) from Broussonetia species. Structural elucidation relies on NMR spectroscopy and mass spectrometry to confirm the presence of its dimethylpyran ring and diphenylpropane backbone, which are critical for bioactivity . Researchers should validate purity (>95%) using UV-HPLC and compare spectral data with published analogs (e.g., Kazinol B or C) to avoid misidentification .

Q. What in vitro assays are recommended for preliminary screening of Kazinol E’s bioactivity?

Begin with cell viability assays (e.g., MTT or resazurin) to determine IC₅₀ values in target cell lines (e.g., cancer, adipocytes). For mechanistic insights, pair these with:

Q. How can researchers address variability in Kazinol E’s bioactivity across cell models?

Variability often arises from differences in cell-line-specific receptor expression or metabolic activity. Standardize experimental conditions by:

- Pre-synchronizing cell cycles.

- Using serum-free media during treatment to minimize confounding growth factors.

- Validating findings across ≥2 independent cell lines (e.g., HT-29 colon cancer and 3T3-L1 adipocytes) .

Advanced Research Questions

Q. What experimental designs resolve contradictions in Kazinol E’s dual roles (e.g., pro-apoptotic vs. pro-autophagic effects)?

Contradictory outcomes (e.g., apoptosis at high concentrations vs. autophagy at low doses) can be reconciled by:

- Time-course experiments to track sequential activation of pathways (e.g., AMPK → mTOR → LC3-II conversion) .

- Genetic knockdown models (e.g., siRNA against AMPK or ATG5) to isolate mechanism-specific effects .

- Dose stratification (e.g., 5–20 µM for autophagy vs. >30 µM for apoptosis) guided by preliminary IC₅₀ data .

Q. How should researchers analyze Kazinol E’s competitive vs. noncompetitive enzyme inhibition?

Use Lineweaver-Burk plots to distinguish inhibition types:

Q. What strategies validate Kazinol E’s target engagement in vivo?

Combine pharmacodynamic assays (e.g., Western blot for phosphorylated AMPK/Akt) with:

- Tracer studies (e.g., ¹⁴C-labeled Kazinol E) to track tissue distribution.

- Genetic models (e.g., AMPK-knockout mice) to confirm target specificity .

Methodological Challenges & Solutions

Q. How to optimize Kazinol E’s solubility and stability in experimental setups?

Q. What statistical approaches are critical for interpreting Kazinol E’s dose-dependent effects?

Apply nonlinear regression models (e.g., log[inhibitor] vs. response) for IC₅₀ calculations. Use ANOVA with post-hoc tests (e.g., Tukey’s) for multi-group comparisons. For small sample sizes, employ Mann-Whitney U tests to avoid normality assumptions .

Data Interpretation Frameworks

Q. How to contextualize Kazinol E’s efficacy against existing therapeutics?

Compare potency (IC₅₀), selectivity indices (toxic vs. therapeutic doses), and mechanistic novelty relative to clinical candidates (e.g., metformin for AMPK activation). Highlight synergies (e.g., Kazinol E + cisplatin in resistant cancers) using combination index (CI) models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.